1-Cinnamyl-4-tosylpiperazine
Description
1-Cinnamyl-4-tosylpiperazine is a piperazine derivative featuring a cinnamyl (styryl) group at the 1-position and a tosyl (p-toluenesulfonyl) group at the 4-position. Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-tosylpiperazine intermediates can react with cinnamyl halides under basic conditions to introduce the cinnamyl moiety, as demonstrated in the synthesis of analogous tosylpiperazine derivatives .
Such modifications are common in medicinal chemistry to optimize pharmacokinetic profiles .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-18-9-11-20(12-10-18)25(23,24)22-16-14-21(15-17-22)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRUOWVKWOJFIF-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cinnamyl-4-tosylpiperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cinnamyl Group: The cinnamyl group can be introduced through a nucleophilic substitution reaction using cinnamyl chloride and piperazine.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Cinnamyl-4-tosylpiperazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Cinnamyl-4-tosylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-Cinnamyl-4-tosylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with monoamine oxidase enzymes, influencing the levels of neurotransmitters in the brain . Additionally, it can affect calcium channels and other signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of 1-Cinnamyl-4-tosylpiperazine with structurally related compounds:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations
Substituent Effects on Bioactivity
- The cinnamyl group in this compound may enhance blood-brain barrier permeability compared to MT-45’s cyclohexyl group, which is linked to potent analgesia but adverse effects .
- Tosyl groups (as in this compound) improve metabolic stability over nitrobenzenesulfonyl derivatives (e.g., compound 7c in ), which are prone to nitro-group reduction .
Synthetic Flexibility
- Tosylpiperazine intermediates (e.g., ) allow modular synthesis with diverse electrophiles, enabling rapid analog development .
Pharmacological Diversity
- Thiazolyl-piperazines () exhibit CNS activity, suggesting that this compound could be optimized for neurological targets .
- MT-45’s opioid activity highlights the role of bulky aryl/alkyl groups in receptor binding, a feature adjustable in cinnamyl analogs .
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| This compound | 354.47 g/mol | 3.8 | Low |
| MT-45 | 348.53 g/mol | 5.2 | Very low |
| 1-Benhydryl-4-nitrobenzenesulfonylpiperazine | 435.49 g/mol | 4.1 | Moderate |
Research Implications and Gaps
- Biological Screening: No direct data on this compound’s activity exist; however, analogs like MT-45 (analgesic) and thiazolyl-piperazines (antipsychotic) suggest plausible therapeutic avenues .
- Structural Optimization : Replacing the tosyl group with bioisosteres (e.g., acyl in ) could modulate toxicity and efficacy .
Biological Activity
1-Cinnamyl-4-tosylpiperazine is a piperazine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has been studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a cinnamyl group at the 1-position and a tosyl group at the 4-position of the piperazine ring. This unique structure contributes to its biological activity and reactivity.
| Property | Description |
|---|---|
| IUPAC Name | 1-(4-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
| Molecular Formula | CHNOS |
| Molecular Weight | 372.48 g/mol |
| CAS Number | 1006613-62-2 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Ring : Cyclization of 1,2-diamine derivatives with sulfonium salts.
- Introduction of the Cinnamyl Group : Nucleophilic substitution using cinnamyl chloride.
- Tosylation : Reaction with tosyl chloride in the presence of a base like triethylamine.
The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets, such as:
- Monoamine Oxidase (MAO) : This compound may inhibit MAO activity, influencing neurotransmitter levels in the brain.
- Receptor Modulation : It may interact with various receptors, potentially affecting signal transduction pathways.
Pharmacological Studies
Research has indicated that derivatives of piperazine, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies suggest that piperazine derivatives possess significant antimicrobial properties, making them candidates for further development in treating infections .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities in related compounds, suggesting potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives similar to this compound:
- Study on Antimicrobial Properties : A study evaluated various piperazine derivatives and found that modifications to the piperazine ring could enhance antimicrobial efficacy against specific pathogens .
- Anti-inflammatory Evaluation : Research on flavonoid-piperazine hybrids demonstrated promising anti-inflammatory effects, indicating that structural modifications can lead to enhanced biological activities .
- Neuropharmacological Effects : Investigations into compounds with similar structures have shown potential neuroprotective effects, warranting further exploration into their use for neurological disorders.
Comparison with Similar Compounds
Comparative studies highlight the unique properties of this compound relative to other piperazine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Benzhydryl-4-cinnamylpiperazine | Benzhydryl group instead of tosyl | Similar receptor modulation |
| 1-Cinnamyl-4-(diphenylmethyl)piperazine | Diphenylmethyl group | Different pharmacological profile |
| 1-Cinnamyl-4-methylpiperazine | Methyl group | Used in different synthetic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
